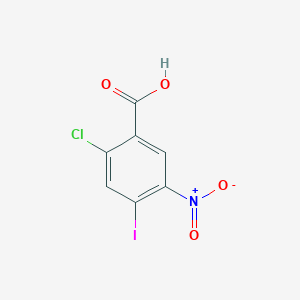

2-Chloro-4-iodo-5-nitro-benzoic acid

Description

Contextual Significance of Halogenated and Nitro-Substituted Aromatic Carboxylic Acids in Chemical Synthesis

Halogenated and nitro-substituted aromatic carboxylic acids are foundational building blocks in modern organic and medicinal chemistry. The presence and position of halogen (F, Cl, Br, I) and nitro (NO₂) groups on a benzoic acid framework profoundly influence the molecule's chemical properties and reactivity, making them highly versatile intermediates.

The carboxyl group (-COOH) itself is a deactivating, meta-directing group in electrophilic aromatic substitution, meaning it slows down reactions and directs incoming electrophiles to the positions meta to it on the benzene (B151609) ring. quora.com However, the interplay with other substituents creates a complex reactivity profile.

Halogens are deactivating yet ortho-, para-directing. Their electron-withdrawing inductive effect makes the aromatic ring less reactive, but their ability to donate a lone pair of electrons via resonance directs incoming groups to the ortho and para positions.

**The Nitro Group (NO₂) ** is a powerful electron-withdrawing group through both inductive and resonance effects, making it strongly deactivating and meta-directing. libretexts.orgstackexchange.com Its presence significantly increases the acidity of the benzoic acid compared to the unsubstituted parent molecule. wikipedia.org For instance, nitrobenzoic acids are generally about ten times more acidic than benzoic acid. wikipedia.org The position of the nitro group has a notable impact; an ortho-nitrobenzoic acid is typically more acidic than its para and meta isomers due to a combination of inductive effects and sterically-induced changes to the carboxyl group's orientation. echemi.com

These functional groups are not merely modulators of reactivity; they are synthetic handles for further transformations. Halogens can be replaced through various cross-coupling or nucleophilic substitution reactions, while nitro groups can be readily reduced to form amino groups, which are precursors to a vast array of other functionalities, including diazonium salts used in Sandmeyer reactions. researchgate.net The ability to selectively introduce or modify these groups allows chemists to construct complex molecules, including pharmaceuticals, agrochemicals, and dyes. wikipedia.orgresearchgate.net The process of halodecarboxylation, for instance, allows for the conversion of carboxylic acids into valuable organic halides, sometimes providing regioisomers not easily accessible through direct halogenation. nih.govacs.org

Scope and Academic Relevance of 2-Chloro-4-iodo-5-nitro-benzoic Acid Research

Specific academic research and literature detailing the synthesis and properties of This compound are not widely available in public databases. However, the academic relevance of this specific isomer can be inferred from its unique substitution pattern, which presents interesting synthetic possibilities and challenges.

The molecule features a dense arrangement of functional groups with competing electronic effects:

A chloro group at position 2.

An iodo group at position 4.

A nitro group at position 5.

This specific arrangement makes it a potentially valuable, albeit complex, synthetic intermediate. The different halogens (chlorine and iodine) possess distinct reactivities, which could allow for selective functionalization. For example, the carbon-iodine bond is generally weaker and more reactive in cross-coupling reactions (like Suzuki or Heck couplings) than the carbon-chlorine bond. The nitro group at position 5 can be reduced to an amine, providing another site for modification.

Research on closely related isomers highlights the synthetic utility of this class of compounds. For example, 2-Chloro-5-nitrobenzoic acid is a known precursor used in the synthesis of N-substituted 5-nitroanthranilic acid derivatives and can act as a ligand in coordination chemistry. sigmaaldrich.com Similarly, 2-Chloro-4-nitrobenzoic acid has been studied for its potential as a novel agent for immunodeficiency diseases. chemicalbook.com The synthesis of related compounds like 3-nitro-4-hydroxy-5-iodo-benzoic acid has also been documented, demonstrating the step-wise assembly of such multi-substituted rings. acs.orgacs.org

The study of this compound would likely focus on developing regioselective synthetic routes to access this specific isomer and exploring its utility in creating highly functionalized, novel molecules that are otherwise difficult to synthesize.

Properties of Structurally Related Compounds

While specific experimental data for this compound is scarce, the properties of its precursors and related isomers are well-documented.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS Number |

|---|---|---|---|---|

| 2-Chloro-5-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | 164 - 168 | 2516-96-3 |

| 2-Chloro-4-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | 136 - 140 | 99-60-5 |

Data sourced from references sigmaaldrich.comchemicalbook.comfishersci.comnist.govcdhfinechemical.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H3ClINO4 |

|---|---|

Molecular Weight |

327.46 g/mol |

IUPAC Name |

2-chloro-4-iodo-5-nitrobenzoic acid |

InChI |

InChI=1S/C7H3ClINO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12) |

InChI Key |

DUERERZUFGVEDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])I)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 Iodo 5 Nitro Benzoic Acid

Retrosynthetic Analysis and Precursor Selection

The design of a viable synthesis for a polysubstituted aromatic compound like 2-Chloro-4-iodo-5-nitro-benzoic acid hinges on a strategic retrosynthetic analysis. This process involves logically disconnecting the target molecule into simpler, readily available starting materials.

Strategies from Ortho-Chlorobenzoic Acid Derivatives

A common and cost-effective starting material for related compounds is ortho-chlorobenzoic acid. patsnap.com A plausible synthetic pathway for a chloro-iodo-benzoic acid scaffold begins with this precursor. patsnap.com The synthesis of the related compound, 2-chloro-5-iodobenzoic acid, provides a clear example of this strategy, involving a sequence of nitration, reduction, and diazotization-iodination reactions. patsnap.com

The initial step is the nitration of o-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid. google.com This intermediate is then subjected to reduction, typically using iron powder in an ethanol-water mixture, to convert the nitro group into an amine, yielding 2-chloro-5-aminobenzoic acid. google.com The final step in forming the chloro-iodo scaffold is a Sandmeyer-type reaction, where the amino group is converted into a diazonium salt and subsequently displaced by iodine using a reagent like potassium iodide. patsnap.comchemicalbook.com This sequence highlights a reliable method for introducing the chloro and iodo substituents onto the benzoic acid ring, starting from a simple chlorinated precursor.

Considerations of Fluoro-Iodo Analogs for Synthetic Insight

Investigating the synthesis of analogous compounds, such as 2-chloro-4-fluoro-5-nitrobenzoic acid, offers valuable insights into alternative synthetic strategies. google.comgoogle.com The synthesis for this fluoro-analog often starts not from a benzoic acid derivative, but from 2-chloro-4-fluorotoluene. google.com

This alternative pathway involves photochlorination of the methyl group to form a benzal chloride, followed by mixed acid nitration, and a final hydrolysis-oxidation step to yield the carboxylic acid. google.com This approach, which forms the benzoic acid functionality late in the synthesis, demonstrates that the order of functional group introduction can be varied significantly. The preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid is also documented starting from 2-chloro-4-fluorobenzoic acid via nitration. google.comchemicalbook.comwipo.int The study of these fluoro-analogs provides a broader perspective on precursor selection and functional group interconversion, which can inform the development of routes to the iodo-containing target molecule.

Targeted Functionalization Reactions

The introduction of specific functional groups at desired positions on the aromatic ring is achieved through carefully selected and optimized chemical reactions. For the synthesis of this compound, regioselective nitration is a critical step.

Regioselective Nitration Protocols

Electrophilic aromatic nitration is a fundamental reaction for introducing a nitro group onto a benzene (B151609) ring. frontiersin.orgnih.gov The position of nitration is dictated by the directing effects of the substituents already present on the ring. guidechem.com

When nitrating halogenated benzoic acids, the regioselectivity is governed by the combined electronic effects of the halogen and the carboxylic acid group. google.com The halogen atom (e.g., chlorine) is an ortho-, para-director, while the carboxylic acid group is a meta-director. guidechem.comgoogle.com

In the case of ortho-chlorobenzoic acid, the primary product of nitration is 2-chloro-5-nitrobenzoic acid. nbinno.com The nitro group is directed to the position that is para to the chlorine and meta to the carboxylic acid. However, the formation of the isomeric byproduct, 2-chloro-3-nitrobenzoic acid, is also common. guidechem.comgoogle.com The successful synthesis relies on reaction conditions that favor the desired isomer and purification methods to remove the unwanted one. guidechem.compatsnap.com

The yield and regioselectivity of nitration reactions are highly sensitive to the reaction conditions. frontiersin.orgsoton.ac.uk Key parameters that require careful optimization include the choice of reagents, reaction temperature, and reaction time.

Reagents: The most common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid. nbinno.comprepchem.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). frontiersin.org The ratio of sulfuric acid to the benzoic acid substrate and to nitric acid is a critical variable. google.compatsnap.com For instance, procedures often specify a weight ratio of concentrated sulfuric acid to o-chlorobenzoic acid ranging from 3.5:1 to 4.5:1. google.compatsnap.com In some cases, oleum (fuming sulfuric acid) is used to further increase the acidity and drive the reaction. google.com

Temperature: Temperature control is paramount in nitration reactions to minimize the formation of byproducts, including undesired regioisomers and dinitrated compounds. googleapis.comreddit.com These reactions are typically conducted at low temperatures. For the nitration of o-chlorobenzoic acid, temperatures are often maintained between -5°C and 5°C, and sometimes below 0°C in an ice-salt bath. google.comprepchem.com One detailed procedure specifies adding the nitrating mixture dropwise over an hour while keeping the temperature below 0°C, followed by stirring at room temperature for 10-12 hours. prepchem.com Other protocols use slightly higher temperatures, such as 30°C to 40°C, during the nitric acid addition. google.compatsnap.com

Reaction Time and Quenching: Reaction times can range from a few hours to over twelve hours to ensure complete conversion. google.comprepchem.com Upon completion, the reaction is typically quenched by carefully pouring the acidic mixture onto crushed ice or into ice water, which causes the nitrated product to precipitate out of the solution. google.comprepchem.com

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Starting Material | o-chlorobenzoic acid | o-chlorobenzoic acid | o-chlorobenzoic acid |

| Nitrating Agent | Nitric acid in conc. H₂SO₄ | 80% Nitric acid in 100% H₂SO₄ | Nitric acid |

| H₂SO₄:Substrate Ratio (w/w) | 3.5:1 | 5:1 | 4.5:1 |

| Temperature | 30°C | Below 0°C | 40°C |

| Reaction Time | >2 hours | 1 hour addition, then 10-12 hours at RT | Not specified |

| Quenching Method | Discharge into water | Pour onto 400g ice | Discharge into water |

| Reference | google.compatsnap.com | prepchem.com | patsnap.com |

Directed Halogenation and Halogen Exchange Reactions

The strategic introduction of halogen atoms onto the benzoic acid scaffold is fundamental to the synthesis of this compound. The distinct electronic properties and positions of the chloro, iodo, and nitro groups necessitate carefully chosen synthetic routes, including direct iodination and diazotization-iodination pathways.

Introduction of Iodine via Halogen Exchange or Direct Iodination

Direct iodination of a pre-existing chloro-benzoic acid derivative presents a straightforward approach to installing the iodine atom. One documented method involves the direct iodination of 2-chlorobenzoic acid. In this process, 2-chlorobenzoic acid is reacted with iodine in the presence of ammonium persulfate within an acetic acid solvent. chemicalbook.com This reaction, however, can lead to the formation of multiple isomers, including the desired 2-chloro-5-iodobenzoic acid as the main component, but also impurities such as 2-chloro-3-iodobenzoic acid and 2-chloro-3,5-diiodobenzoic acid. chemicalbook.com The regioselectivity of the iodination is governed by the directing effects of the existing chloro and carboxylic acid groups on the aromatic ring.

Diazotization-Iodination Pathways

A widely employed and highly regioselective method for introducing iodine onto an aromatic ring is through a diazotization-iodination sequence, often as part of a multi-step synthesis starting from a readily available precursor like o-chlorobenzoic acid. google.compatsnap.com This pathway ensures the precise placement of the iodo group, avoiding the isomeric mixtures that can result from direct halogenation.

The synthesis typically proceeds through the following key stages:

Nitration: O-chlorobenzoic acid is first nitrated to introduce a nitro group. This is commonly achieved using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (e.g., -5 to 5°C) to control the reaction and maximize the yield of the desired 2-chloro-5-nitrobenzoic acid intermediate. google.compatsnap.com

Reduction: The nitro group of 2-chloro-5-nitrobenzoic acid is then reduced to an amino group, forming 2-chloro-5-aminobenzoic acid. A common method for this reduction uses iron powder and a catalyst like ammonium chloride in an ethanol-water solvent system under reflux conditions. google.compatsnap.com

Diazotization and Iodination: The resulting 2-chloro-5-aminobenzoic acid is treated with a nitrite source, such as sodium nitrite, in an acidic medium (e.g., sulfuric acid) at low temperatures (0-10°C) to form a diazonium salt. patsnap.com This intermediate is then reacted with an iodide salt, typically potassium iodide, which displaces the diazonium group and introduces iodine at that specific position on the ring, yielding the final product. google.compatsnap.com

The following table summarizes the key parameters of this synthetic pathway.

| Step | Starting Material | Reagents | Temperature | Purity | Yield |

| Nitration | o-Chlorobenzoic acid | Concentrated H₂SO₄, HNO₃ (65%) | -5 to 5°C | 98.5% | 95.8% |

| Reduction | 2-Chloro-5-nitrobenzoic acid | Iron powder, NH₄Cl, Ethanol/Water | 78 to 80°C | 99.1% | 95.1% |

| Diazotization | 2-Chloro-5-aminobenzoic acid | NaNO₂, H₂SO₄ (20%) | 0 to 10°C | - | - |

| Iodination | Diazonium salt intermediate | Potassium Iodide (KI) | 0°C to Room Temp. | - | - |

Data compiled from patent literature describing the synthesis of 2-chloro-5-iodobenzoic acid, a precursor to the title compound. patsnap.com

Ortho-Iodination of Benzoic Acid Scaffolds

While the title compound features an iodine atom para to the chlorine, the ortho-iodination of benzoic acid scaffolds is another important halogenation strategy. This method is particularly relevant for synthesizing other isomers or more complex substituted aromatic acids. Modern techniques often employ transition metal catalysis to achieve high regioselectivity. For instance, a method for the Pd(II)-catalyzed ortho-iodination of benzoic acids has been developed. researchgate.net This approach utilizes potassium iodide (KI) as the iodine source and can be performed in aqueous media, representing a more environmentally benign process. researchgate.net Such catalytic systems activate the C-H bond ortho to the carboxylic acid directing group, allowing for the specific introduction of iodine at that position.

Carboxylic Acid Functional Group Installation/Conversion

The carboxylic acid group is a defining feature of the molecule and is either present on the starting material or installed during the synthesis. In many routes, this functional group is carried through from the initial precursor, such as o-chlorobenzoic acid. google.compatsnap.com However, other strategies involve the conversion of a different functional group into a carboxylic acid at a later stage.

Hydrolysis and Oxidation Steps in Synthetic Routes

Hydrolysis and oxidation are key reactions for installing a carboxylic acid group.

One common precursor is an ester. For example, a synthetic route may begin with methyl anthranilate, which is first halogenated. patsnap.comgoogle.com The resulting ester intermediate, such as 2-chloro-5-iodobenzoate, is then hydrolyzed to yield the final carboxylic acid. patsnap.com This hydrolysis is typically carried out under basic conditions, for instance, by reacting the ester with sodium hydroxide in an ethanol solution. patsnap.comgoogle.com

Alternatively, the carboxylic acid can be generated from an oxidized alkyl group. In a synthetic pathway for the related compound 2-chloro-4-fluoro-5-nitrobenzoic acid, the synthesis starts with 2-chloro-4-fluorotoluene. google.com The methyl group is first converted to a dichloromethyl group via photochlorination. This intermediate is then subjected to hydrolysis and oxidation to form the carboxylic acid. google.com This step can be performed using oxidizing agents like hydrogen peroxide. google.com This demonstrates a method where the -COOH group is installed by transforming a methyl group on the benzene ring.

Purity Enhancement and Isomer Separation Techniques

Achieving high purity is critical, and this often requires separating the desired product from structurally similar isomers formed during the reaction. The nitration of o-chlorobenzoic acid, for instance, can produce both 2-chloro-5-nitrobenzoic acid and the undesired 2-chloro-3-nitrobenzoic acid isomer. patsnap.comgoogleapis.com

A specialized technique to separate these nitro-isomers involves exploiting differences in their acidity and the solubility of their salts. The crude product mixture can be treated with a controlled amount of an alkali solution (e.g., liquid alkali) to raise the pH to approximately 7.5. patsnap.com At this pH, both isomers dissolve to form their respective sodium salts. Subsequent careful acidification of the filtrate to a pH of about 2.0-2.5 causes the desired 2-chloro-5-nitrobenzoic acid to selectively precipitate, leaving the more soluble isomer in the solution. google.com This process can increase the purity of the intermediate to over 99.5%. google.com

Similarly, direct iodination can produce a mixture of iodo-isomers. chemicalbook.com High-performance thin-layer chromatography (HPTC) analysis of a crude product from the direct iodination of 2-chlorobenzoic acid revealed the presence of several related compounds. chemicalbook.com

| Compound | Composition (%) |

| 2-chloro-5-iodobenzoic acid | 96.25 |

| 2-chloro-3-iodobenzoic acid | 2.30 |

| 2-chlorobenzoic acid (unreacted) | 0.82 |

| 2-chloro-3,5-diiodobenzoic acid | 0.11 |

Data from a crude product analysis after direct iodination. chemicalbook.com

Purification of the final halogenated product is often achieved through recrystallization. Solvents like toluene are effective for this purpose, where the crude solid is dissolved in the hot solvent and allowed to cool, causing the desired, less soluble product to crystallize out, leaving impurities behind in the mother liquor. chemicalbook.compatsnap.com

Extensive searches for synthetic routes, and specifically for strategies to minimize and separate isomeric byproducts of "this compound," did not yield specific results for this compound. The available scientific and patent literature primarily details the synthesis and purification of structurally related but distinct molecules.

While methods exist for analogous compounds, the unique substitution pattern of this compound means that direct extrapolation of these techniques would be speculative. Research on similar compounds does, however, highlight general principles that would likely apply to its synthesis and purification. For instance, the nitration of chloro-iodobenzoic acid precursors could potentially lead to the formation of various constitutional isomers, requiring specific purification strategies.

Due to the lack of specific data for this compound, a detailed discussion on the minimization and separation of its isomeric byproducts cannot be provided at this time.

Chemical Reactivity and Transformative Potential of 2 Chloro 4 Iodo 5 Nitro Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a variety of chemical modifications, including derivatization and decarboxylation.

Derivatization to Esters, Amides, and Acid Chlorides

The carboxylic acid functionality of 2-chloro-4-iodo-5-nitrobenzoic acid can be readily converted into a range of derivatives such as esters, amides, and acid chlorides.

Esters: Esterification is a common transformation. For instance, the methyl ester, 2-chloro-5-nitro-benzoic acid methyl ester, is a known derivative. sigmaaldrich.com

Amides: The synthesis of amides from benzoic acids is a well-established process. nih.gov For related compounds like 2-chloro-5-nitrobenzoic acid, amination reactions with various aliphatic and aromatic amines have been successfully achieved, often under microwave-assisted, catalyst-free conditions, to produce N-substituted 5-nitroanthranilic acid derivatives in high yields. nih.gov This suggests that 2-chloro-4-iodo-5-nitrobenzoic acid can also be converted to a variety of amide derivatives.

Acid Chlorides: The conversion of a carboxylic acid to its corresponding acid chloride is a fundamental transformation in organic synthesis, often achieved using reagents like thionyl chloride. nih.govgoogleapis.com For example, 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid can be treated with an excess of thionyl chloride in the presence of a catalytic amount of DMF to yield the intermediate acid chloride. nih.gov Similarly, 2-chloro-4-fluoro-5-nitrobenzoic acid can be converted to its acid chloride. google.com This indicates that 2-chloro-4-iodo-5-nitrobenzoic acid can also be readily transformed into its acid chloride, a highly reactive intermediate for further synthesis.

Table 1: Examples of Carboxylic Acid Derivatization

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-Chloro-5-nitrobenzoic acid | Methanol | 2-Chloro-5-nitro-benzoic acid methyl ester | sigmaaldrich.com |

| 2-Chloro-5-nitrobenzoic acid | Aliphatic/Aromatic amines | N-substituted 5-nitroanthranilic acid derivatives | nih.gov |

| 2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid | Thionyl chloride, DMF (cat.) | 2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoyl chloride | nih.gov |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | Thionyl chloride | 2-Chloro-4-fluoro-5-nitrobenzoyl chloride | googleapis.comgoogle.com |

Decarboxylative Transformations

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). byjus.com While specific examples for the decarboxylation of 2-chloro-4-iodo-5-nitrobenzoic acid are not prevalent in the searched literature, the general principle of decarboxylation of aromatic carboxylic acids is a known transformation. This reaction typically occurs under heating and can sometimes be facilitated by a catalyst. The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation.

Reactivity of Halogen Substituents (Chlorine and Iodine)

The presence of both chlorine and iodine atoms on the aromatic ring, activated by the electron-withdrawing nitro group, opens up a wide array of synthetic possibilities, including nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups like the nitro group. msu.edulibretexts.org The nitro group at position 5 of 2-chloro-4-iodo-5-nitrobenzoic acid is ortho to the chlorine and para to the iodine, which strongly activates both halogens towards nucleophilic attack. msu.edulibretexts.org

The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group. libretexts.orgnih.gov The presence of electron-withdrawing groups at the ortho and para positions stabilizes this negatively charged intermediate, thus facilitating the reaction. msu.edulibretexts.org

In compounds with multiple halogen substituents, the regioselectivity of the substitution can often be controlled. For instance, in related polychlorinated compounds, selective substitution has been observed. researchgate.net In the case of 2-chloro-4-iodo-5-nitrobenzoic acid, the relative reactivity of the C-Cl versus the C-I bond towards nucleophiles would determine the initial site of substitution.

A study on the catalyst-free amination of 2-chloro-5-nitrobenzoic acid demonstrated regioselective substitution of the chlorine atom by various amines. nih.gov This suggests that the chlorine at position 2 in 2-chloro-4-iodo-5-nitrobenzoic acid is also susceptible to nucleophilic attack.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The halogen substituents on 2-chloro-4-iodo-5-nitrobenzoic acid serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgrsc.org This reaction forms a carbon-carbon bond between an organoborane and a halide. libretexts.org

The general reactivity order for aryl halides in Suzuki-Miyaura coupling is I > Br > Cl. libretexts.org This differential reactivity allows for selective cross-coupling reactions. In the case of 2-chloro-4-iodo-5-nitrobenzoic acid, the iodine atom is expected to be significantly more reactive than the chlorine atom under typical Suzuki-Miyaura conditions. This would allow for the selective coupling of a substituent at the 4-position, leaving the chlorine atom intact for subsequent transformations.

Successful Suzuki-Miyaura cross-coupling reactions have been reported for a variety of halo-aromatics, including those with chloro and iodo substituents. rsc.orgresearchgate.netrsc.org

Table 2: General Reactivity of Halogens in Suzuki-Miyaura Coupling

| Halogen | Relative Reactivity |

|---|---|

| I | Highest |

| Br | Intermediate |

| Cl | Lowest |

Exploration of Halogen-Directed Reactivity

The distinct electronic and steric environments of the chlorine and iodine atoms in 2-chloro-4-iodo-5-nitrobenzoic acid, coupled with their inherent differences in reactivity, allow for selective chemical manipulations.

As mentioned, the greater reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the 4-position. libretexts.org Following a Suzuki-Miyaura coupling at the iodine position, the chlorine atom at the 2-position remains available for other transformations, such as a second cross-coupling reaction (potentially under more forcing conditions) or a nucleophilic aromatic substitution.

This step-wise functionalization is a powerful strategy in organic synthesis, enabling the construction of complex, highly substituted aromatic compounds from a single, versatile starting material. The ability to direct reactivity to a specific halogen based on the choice of reaction conditions is a key aspect of the transformative potential of 2-chloro-4-iodo-5-nitrobenzoic acid.

Reactivity of the Nitro Group

The nitro group (–NO₂) is a powerful modulator of chemical reactivity in aromatic systems. Its strong electron-withdrawing nature, arising from both inductive and resonance effects, profoundly influences the reactivity of the parent molecule, 2-Chloro-4-iodo-5-nitro-benzoic acid. nih.gov This section explores the key reactions involving the nitro group itself and its impact on the aromatic ring's susceptibility to chemical attack.

One of the most synthetically valuable transformations of aromatic nitro compounds is their reduction to the corresponding amino group (–NH₂). masterorganicchemistry.com This conversion is fundamental in organic synthesis, as it transforms a strongly electron-withdrawing, deactivating group into a strongly electron-donating, activating group, thereby opening up new avenues for further functionalization. masterorganicchemistry.com

The reduction of the nitro group in this compound to 2-Chloro-4-iodo-5-amino-benzoic acid can be achieved using a variety of reducing agents. The choice of reagent is often dictated by the presence of other functional groups on the molecule and the desired chemoselectivity. Common methods include catalytic hydrogenation and the use of dissolving metals in acidic media. masterorganicchemistry.comwikipedia.org

Detailed research has established several reliable methods for this transformation:

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly efficient catalyst for this purpose. commonorganicchemistry.com However, a significant consideration for this compound is the potential for hydrodehalogenation (removal of chlorine or iodine). Raney nickel is often used as an alternative to Pd/C when dehalogenation of aromatic halides is a concern. commonorganicchemistry.com

Metal/Acid Reductions: The classical Béchamp reaction, using iron metal in acidic conditions (e.g., acetic acid or hydrochloric acid), is a widely used and cost-effective method for reducing aromatic nitro compounds. wikipedia.orgmdpi.com Other metal systems, such as tin (Sn) or zinc (Zn) in the presence of an acid like HCl, are also effective. masterorganicchemistry.comyoutube.com

Other Reagents: Tin(II) chloride (SnCl₂) offers a mild and often chemoselective method for nitro group reduction, capable of proceeding in the presence of other reducible functional groups. commonorganicchemistry.com Similarly, sodium hydrosulfite or sodium sulfide (B99878) can be employed, sometimes allowing for the selective reduction of one nitro group in a polynitro compound. wikipedia.org Hydroiodic acid (HI) has also been demonstrated as a potent reagent for the reduction of nitro groups to amines on aromatic rings. mdpi.com

Interactive Data Table: Common Reagents for Nitro Group Reduction

| Reagent System | General Applicability & Notes | Reference |

|---|---|---|

| H₂, Pd/C | Highly efficient for both aromatic and aliphatic nitro groups. May cause dehalogenation of aryl halides. | commonorganicchemistry.com |

| H₂, Raney Nickel | Effective for nitro group reduction. Often preferred over Pd/C to avoid dehalogenation of Cl, Br, and I. | wikipedia.orgcommonorganicchemistry.com |

| Fe, Acid (e.g., HCl, Acetic Acid) | A classic, mild, and widely used industrial and laboratory method. | wikipedia.orgcommonorganicchemistry.com |

| Sn or Zn, Acid (e.g., HCl) | Effective reducing systems. The reaction with tin often proceeds in two steps, requiring a basic workup. | masterorganicchemistry.comyoutube.com |

| Tin(II) Chloride (SnCl₂) | Provides a mild reduction that is often chemoselective in the presence of other reducible groups. | wikipedia.orgcommonorganicchemistry.com |

The presence of a nitro group dramatically alters the electron density distribution of the benzene (B151609) ring, thereby controlling its reactivity towards both electrophilic and nucleophilic attack.

Deactivation towards Electrophilic Aromatic Substitution (EAS): The nitro group is one of the most powerful deactivating groups in electrophilic aromatic substitution reactions. numberanalytics.comdoubtnut.com Through its potent electron-withdrawing inductive (–I) and resonance (–M) effects, it significantly reduces the electron density of the aromatic π-system. nih.govquora.com This electron-deficient ring is consequently less nucleophilic and thus less reactive towards attack by electrophiles. doubtnut.comlibretexts.org For instance, the nitration of benzene is thousands of times faster than the nitration of nitrobenzene (B124822). libretexts.org In the context of this compound, the combined deactivating effects of the nitro group and the carboxylic acid group render the ring highly resistant to further electrophilic substitution.

Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the same electron-withdrawing properties that deactivate the ring towards electrophiles strongly activate it for nucleophilic aromatic substitution (SNAr). doubtnut.comnih.gov The nitro group is particularly effective at activating the ortho and para positions relative to itself. doubtnut.com By withdrawing electron density, it can stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the course of an SNAr reaction. numberanalytics.com In this compound, the nitro group is positioned para to the chlorine atom, making this site highly activated for displacement by a nucleophile.

Multi-site Reactivity and Chemo-selectivity Considerations

The simultaneous presence of multiple reactive sites—the carboxylic acid, the nitro group, and two different halogen atoms—on the same aromatic ring introduces complex challenges of chemo- and regioselectivity. The outcome of a given reaction is determined by a delicate balance of the electronic and steric properties of each substituent.

In this compound, the two halogen atoms are located at positions with distinct electronic environments, leading to a significant difference in their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

The key to SNAr reactivity is the stabilization of the intermediate Meisenheimer complex. This stabilization is most pronounced when strong electron-withdrawing groups are positioned ortho or para to the leaving group. doubtnut.com

Chlorine at C-2: The chlorine atom is at the C-2 position, which is para to the strongly activating nitro group at C-5. This para relationship allows the nitro group to exert its maximum resonance-based stabilization on the negative charge that develops in the transition state and the Meisenheimer complex.

Iodine at C-4: The iodine atom is at the C-4 position, which is meta to the nitro group at C-5. An electron-withdrawing group in the meta position offers only minimal inductive stabilization and no resonance stabilization for the SNAr intermediate.

Therefore, the C-2 position (bearing the chlorine atom) is overwhelmingly activated towards nucleophilic attack compared to the C-4 position (bearing the iodine atom). Consequently, a nucleophile will almost exclusively displace the chlorine atom, leaving the iodine atom intact. While the carbon-iodine bond is weaker than the carbon-chlorine bond, the rate-determining step in SNAr is typically the initial attack of the nucleophile to form the stabilized intermediate, not the cleavage of the carbon-halogen bond. nih.gov Thus, the electronic activation by the nitro group is the dominant factor controlling this chemoselectivity.

Regioselectivity, or the preference for reaction at one position over another, is governed by the interplay of both electronic and steric effects exerted by all substituents on the ring. rsc.org

Electronic Effects: The directing influence of each substituent is critical. The combined effects determine the most and least reactive sites on the aromatic ring.

Nitro Group (–NO₂): Strongly deactivating for EAS (meta-directing); strongly activating for SNAr (ortho, para-directing). doubtnut.comassets-servd.host

Carboxylic Acid Group (–COOH): Deactivating for EAS (meta-directing).

Chlorine (–Cl) and Iodine (–I): Both are deactivating for EAS due to their inductive effect but direct incoming electrophiles to the ortho and para positions due to their π-donating resonance effect. numberanalytics.comlibretexts.org

In an SNAr reaction, as discussed, the regioselectivity is dominated by the nitro group, which activates the C-2 (para) and C-6 (ortho) positions. The chlorine at C-2 is thus the prime site for substitution.

Steric Effects: The physical bulk of the substituents can hinder the approach of a reagent to a nearby position. rsc.org

The iodine atom at C-4 is large and will sterically encumber the adjacent C-3 and C-5 positions.

The carboxylic acid group at C-1 will sterically hinder attack at the C-2 and C-6 positions.

The chlorine atom at C-2 adds to the steric crowding around the C-1 and C-3 positions.

The regioselectivity of a potential reaction on this compound can be predicted by considering these factors in unison. For a nucleophilic aromatic substitution, the powerful electronic activation of the C-2 position by the para-nitro group is the overriding factor, making substitution of the chlorine atom the overwhelmingly favored outcome. For any potential electrophilic substitution, the ring is strongly deactivated, but if a reaction were forced, the directing effects would point towards the C-6 position, which is ortho to the activating halogens and meta to the deactivating nitro and carboxylic acid groups, though steric hindrance from the adjacent carboxylic acid would be a significant barrier.

Interactive Data Table: Summary of Substituent Electronic Effects

| Substituent | Position | Effect on Electrophilic Aromatic Substitution (EAS) | Directing Influence (EAS) | Effect on Nucleophilic Aromatic Substitution (SNAr) | Reference |

|---|---|---|---|---|---|

| –COOH | C-1 | Strongly Deactivating | meta | Deactivating | libretexts.org |

| –Cl | C-2 | Weakly Deactivating | ortho, para | Leaving Group (Activated) | numberanalytics.comlibretexts.org |

| –I | C-4 | Weakly Deactivating | ortho, para | Leaving Group (Not Activated) | libretexts.org |

| –NO₂ | C-5 | Strongly Deactivating | meta | Strongly Activating | doubtnut.comdoubtnut.comassets-servd.host |

Advanced Spectroscopic and Structural Characterization Studies of 2 Chloro 4 Iodo 5 Nitro Benzoic Acid and Its Architectures

Vibrational Spectroscopy Applications

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding

Infrared (IR) spectroscopy is a fundamental tool for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding, within a molecular structure. For 2-Chloro-4-iodo-5-nitro-benzoic acid, the IR spectrum is expected to be dominated by vibrations characteristic of its carboxylic acid, nitro, and halogen substituents.

In the solid state, carboxylic acids like this one typically exist as centrosymmetric dimers, formed through strong intermolecular hydrogen bonds between the carboxyl groups of two molecules. This dimerization has a profound effect on the IR spectrum.

O-H Stretching: The O-H stretching vibration of a free carboxylic acid monomer is typically observed as a sharp band around 3500-3600 cm⁻¹. However, due to the strong hydrogen bonding in the dimer, this band becomes extremely broad, spanning from approximately 2500 to 3300 cm⁻¹, and loses its sharpness. This broad absorption is a hallmark of carboxylic acid dimerization.

C=O Stretching: The carbonyl (C=O) stretching vibration of a monomeric carboxylic acid appears around 1760 cm⁻¹. In the hydrogen-bonded dimer, this bond is weakened and lengthened, causing the absorption to shift to a lower frequency (a red shift), typically appearing in the range of 1680–1710 cm⁻¹.

Nitro Group Stretching: The nitro group (NO₂) gives rise to two characteristic stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). For aromatic nitro compounds, these are typically found near 1500–1560 cm⁻¹ and 1300–1370 cm⁻¹, respectively. The exact positions are sensitive to the electronic effects of other substituents on the aromatic ring.

Carbon-Halogen Stretching: The vibrations for carbon-halogen bonds are found in the lower frequency "fingerprint" region of the spectrum. The C-Cl stretching absorption is expected in the 700-850 cm⁻¹ range, while the C-I stretch, involving a much heavier atom, will occur at a significantly lower wavenumber, typically between 500 and 600 cm⁻¹.

Studies on the closely related 2-chloro-4-nitrobenzoic acid (2c4n) have identified two polymorphic forms which show appreciable differences in their IR spectra, highlighting the sensitivity of vibrational modes to the specific crystalline environment. rsc.org The general spectral features, however, remain consistent with the functional groups present.

Table 1: Predicted Infrared Absorption Bands for this compound Data based on typical ranges and analysis of analogous compounds like 2-chloro-4-nitrobenzoic acid.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Comments |

| ν(O-H) | Carboxylic Acid (Dimer) | 2500 - 3300 | Very broad absorption due to strong hydrogen bonding. |

| ν(C=O) | Carboxylic Acid (Dimer) | 1680 - 1710 | Red-shifted from monomer value due to H-bonding. |

| ν_as(NO₂) | Nitro Group | 1500 - 1560 | Asymmetric stretching vibration. |

| ν_s(NO₂) | Nitro Group | 1300 - 1370 | Symmetric stretching vibration. |

| ν(C-Cl) | Chloro Group | 700 - 850 | Carbon-chlorine stretching. |

| ν(C-I) | Iodo Group | 500 - 600 | Carbon-iodine stretching. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for determining the precise molecular structure by probing the local chemical environment of hydrogen and carbon nuclei.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show three distinct signals:

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm, and its exact position can be solvent-dependent.

Aromatic Protons: There are two protons on the aromatic ring. Their chemical shifts are influenced by the electronic effects of the three substituents. The nitro group is strongly electron-withdrawing, while the chloro and iodo groups are also withdrawing via induction but can donate via resonance. Based on additive substituent chemical shift effects from related compounds, the proton at C-6 (between the chloro and nitro groups) would be expected to appear at a lower field (more deshielded) than the proton at C-3. Both would likely fall in the 7.5-8.5 ppm range.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display seven signals, one for each unique carbon atom. oregonstate.edu The chemical shifts can be estimated based on data from analogous compounds. chemicalbook.comchemicalbook.com

Carboxylic Carbon (-COOH): This carbon is typically found in the 165-175 ppm region.

Aromatic Carbons: The six aromatic carbons will have shifts determined by the attached substituents.

The carbon bearing the carboxylic acid group (C-1) would be around 130-135 ppm.

The carbons attached to the halogens (C-2 and C-4) will be influenced by their electronegativity and heavy atom effects. The C-Cl carbon (C-2) might appear around 135-140 ppm, while the C-I carbon (C-4) would be shifted significantly upfield to ~90-100 ppm due to the heavy iodine atom effect.

The carbon attached to the strongly electron-withdrawing nitro group (C-5) would be deshielded, appearing around 145-150 ppm.

The remaining carbons (C-3 and C-6) would appear in the typical aromatic region of 120-140 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predictions based on substituent effects observed in related chloro-, iodo-, and nitro-benzoic acids.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Comments |

| ¹H | -COOH | > 10 | Broad singlet, solvent dependent. |

| ¹H | Ar-H | 7.5 - 8.5 | Two distinct signals for the two aromatic protons. |

| ¹³C | -COOH | 165 - 175 | Carboxyl carbon. |

| ¹³C | C-NO₂ | 145 - 150 | Deshielded due to electron-withdrawing nitro group. |

| ¹³C | C-Cl | 135 - 140 | Carbon attached to chlorine. |

| ¹³C | C-H | 120 - 140 | Aromatic methine carbons. |

| ¹³C | C-COOH | 130 - 135 | Quaternary carbon attached to carboxyl group. |

| ¹³C | C-I | 90 - 100 | Shielded due to heavy atom effect of iodine. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by probing the transitions between electronic energy levels. libretexts.org The spectrum of this compound is expected to be characterized by absorptions arising from its conjugated aromatic system, which is heavily substituted with chromophoric groups (groups that absorb light).

The benzene (B151609) ring itself has characteristic π→π* transitions. However, the presence of the carboxylic acid, chloro, iodo, and nitro groups significantly modifies the spectrum. spcmc.ac.in

π→π Transitions:* These are high-energy transitions of the electrons in the aromatic π-system. The substituents on the ring, particularly the electron-withdrawing nitro group and the carboxyl group, extend the conjugation and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (shift to longer wavelengths) of the primary absorption bands compared to unsubstituted benzene. researchgate.net

n→π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and carboxyl groups) to an anti-bonding π* orbital. These transitions are typically much weaker in intensity than π→π* transitions. nih.gov

For nitroaromatic compounds, the electronic transitions are often complex. nih.gov The UV-Vis spectrum of this compound is predicted to show strong absorption in the UV region, likely between 200 and 350 nm, corresponding to the heavily influenced π→π* transitions of the substituted nitrobenzene (B124822) chromophore.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule and how it packs in the solid state. Although a crystal structure for this compound is not available, extensive studies on 2-chloro-4-nitrobenzoic acid (2c4n) provide a robust model for its likely solid-state architecture. rsc.orgacs.orgnih.gov

The crystal structure would be expected to be defined by a network of strong and weak intermolecular interactions:

O-H···O Hydrogen Bonding: The most dominant interaction would almost certainly be the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups, forming the common R²₂(8) graph set motif. rsc.org This is a nearly universal feature in the crystal structures of simple benzoic acids. nih.govacs.org

Halogen Bonding: The presence of both chlorine and iodine atoms makes this molecule a candidate for forming halogen bonds. A halogen bond is a noncovalent interaction where the electropositive region on a halogen atom (the σ-hole) interacts with a Lewis base, such as the oxygen atom of a nitro or carboxyl group from a neighboring molecule (e.g., C-I···O or C-Cl···O). Studies on cocrystals of 2c4n have shown the prevalence of such interactions in directing the crystal packing. acs.org

Other Interactions: Additional stability in the crystal lattice would be provided by weaker C-H···O hydrogen bonds and potential π-π stacking interactions between the aromatic rings of adjacent molecules.

Table 3: Representative Crystallographic Data for an Analogous Compound (2-chloro-4-nitrobenzoic acid-isonicotinamide cocrystal) nih.gov

| Parameter | Value |

| Chemical Formula | C₇H₄ClNO₄·C₆H₆N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(3) |

| b (Å) | 14.123(3) |

| c (Å) | 8.356(2) |

| β (°) | 101.56(3) |

| Volume (ų) | 1426.1(6) |

| Z | 4 |

| Key Interactions | Carboxylic acid-pyridine hydrogen bond, N-H···O hydrogen bonds |

Single Crystal X-ray Diffraction for Molecular and Crystal Structures

No crystallographic data, including unit cell parameters, space group, molecular geometry, or intermolecular interactions, have been reported for this compound. The determination of its crystal structure through single-crystal X-ray diffraction has not been documented.

Powder X-ray Diffraction for Solid State Characterization

There are no available Powder X-ray Diffraction (PXRD) patterns for this compound. This technique, crucial for identifying crystalline phases and characterizing the solid-state nature of a compound, has not been applied to this molecule in any published study found.

Thermal Analysis Techniques for Solid-State Behavior

The thermal properties of this compound have not been investigated or reported.

Thermogravimetry (TG) and Differential Thermal Analysis (DTA)

No information is available regarding the thermal stability, decomposition patterns, or phase transitions of this compound from Thermogravimetric Analysis or Differential Thermal Analysis.

Differential Scanning Calorimetry (DSC) in Solid Solution and Complex Studies

There are no published studies utilizing Differential Scanning Calorimetry to investigate the melting point, enthalpy of fusion, or behavior of this compound in solid solutions or complexes.

Computational Chemistry and Mechanistic Insights into 2 Chloro 4 Iodo 5 Nitro Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties with a favorable balance of accuracy and computational cost.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would also be determined. The presence of multiple electron-withdrawing groups (chloro, iodo, and nitro) is expected to significantly lower the energy of the LUMO, indicating a higher electron affinity and susceptibility to nucleophilic attack.

The molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting intermolecular interactions. The MEP map visualizes the charge distribution on the molecule's surface, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack).

A key feature of halogenated compounds, particularly those with larger halogens like iodine, is the presence of a "σ-hole". This is a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the axis of the carbon-halogen bond. This positive region arises from the anisotropic distribution of electron density around the covalently bonded halogen. The iodine atom in 2-Chloro-4-iodo-5-nitro-benzoic acid is expected to possess a significant σ-hole, making it a potent halogen bond donor. This has important implications for its ability to form specific and directional non-covalent interactions in a crystal lattice or with biological macromolecules.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a broader set of computational techniques that build upon the insights from quantum mechanical calculations to explore the dynamic behavior of molecules.

Conformational analysis of this compound would focus on the rotational barriers of its flexible bonds, primarily the C-C bond connecting the carboxylic acid to the benzene (B151609) ring and the C-N bond of the nitro group. As mentioned, the most significant conformational feature is the dihedral angle between the carboxyl group and the phenyl ring. The steric hindrance from the ortho-chloro substituent forces this group out of planarity, a phenomenon known as steric inhibition of resonance. acs.orgresearchgate.net This rotation disrupts the π-conjugation between the carboxyl group and the aromatic system, which has a profound effect on the molecule's acidity and reactivity. wikipedia.org Computational studies on various substituted benzoic acids have demonstrated that the degree of this twist is influenced by the size and electronic nature of the ortho substituent. wikipedia.orgacs.org

Computational methods are instrumental in mapping out potential reaction pathways and identifying the associated transition states. For this compound, a key area of investigation would be nucleophilic aromatic substitution, where a nucleophile replaces one of the substituents on the ring. The presence of strong electron-withdrawing groups activates the ring for such reactions.

DFT calculations can be used to model the energy profile of a proposed reaction mechanism. This involves locating the geometry and energy of the transition state—the highest energy point along the reaction coordinate. By comparing the activation energies for different potential pathways (e.g., substitution at the chloro vs. iodo position), a prediction can be made about the most likely reaction product. While specific studies on this molecule are not available, research on the preparation of related compounds, such as 2-chloro-4-fluoro-5-nitrobenzoic acid, involves similar reaction steps where computational modeling could provide mechanistic clarity. google.com

Intermolecular Interaction Energy Calculations

Understanding how molecules of this compound interact with each other is crucial for predicting its solid-state properties, such as crystal packing and polymorphism. Computational methods can quantify the strength of various intermolecular interactions.

Calculations can be performed to determine the pairwise interaction energies between molecules in a simulated crystal lattice. This allows for the ranking of different potential interactions by strength and provides insight into the dominant forces driving crystal formation.

Table 2: Likely Intermolecular Interactions and Their Relative Strengths

| Interaction Type | Description | Expected Relative Strength |

|---|---|---|

| O-H···O Hydrogen Bond | Between carboxylic acid groups of two molecules. | Strong |

| Halogen Bond (C-I···O) | Between the iodine's σ-hole and a negative site (e.g., a nitro or carbonyl oxygen). | Moderate to Strong |

| π-π Stacking | Between the aromatic rings of adjacent molecules. | Moderate |

Quantification of Hydrogen Bonding Strengths

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the quantification of hydrogen bonding strengths for this compound. Computational studies focusing on this particular molecule to determine the energetic properties of its hydrogen bonds are not available in the public domain.

In related molecules, such as co-crystals of 2-chloro-4-nitrobenzoic acid, hydrogen bonding plays a crucial role in the formation of supramolecular structures. For instance, in the co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide, a distinct carboxylic acid-pyridine hydrogen bond is observed. nih.gov Similarly, in salts of 2-chloro-4-nitrobenzoic acid with various pyridine (B92270) and amine derivatives, charge-assisted hydrogen bonds are the primary interactions governing the crystal packing. acs.org These studies on analogous compounds underscore the importance of hydrogen bonding in this class of molecules, but specific quantitative data for this compound is not documented.

Analysis of Halogen Bonding and Other Non-Covalent Interactions

There is a lack of specific research articles or computational analyses detailing halogen bonding and other non-covalent interactions for this compound.

However, studies on similar structures provide insights into the potential non-covalent interactions. For the related compound, 2-chloro-4-nitrobenzoic acid, intramolecular Cl···O halogen bonds have been identified and are considered significant in the stabilization of its crystal structure. acs.org The presence of both a chlorine and an iodine atom in this compound suggests the potential for various types of halogen bonds. Halogen bonds are directional interactions between a halogen atom (Lewis acid) and a Lewis base, and their strength typically increases with the polarizability of the halogen atom (I > Br > Cl > F).

Structure-Reactivity Relationship Predictions

Specific predictive studies on the structure-reactivity relationship of this compound are not available in the reviewed literature.

To predict the reactivity of this molecule, one would typically consider the electronic effects of its substituents on the benzoic acid ring. The chloro, iodo, and nitro groups are all electron-withdrawing groups, which would increase the acidity of the carboxylic acid group compared to benzoic acid itself. The relative positions of these groups are also critical in determining the molecule's reactivity and potential for intermolecular interactions. The nitro group, being strongly electron-withdrawing, significantly influences the electron density distribution of the aromatic ring.

Supramolecular Chemistry and Crystal Engineering of 2 Chloro 4 Iodo 5 Nitro Benzoic Acid Systems

Hydrogen Bonding Networks

Hydrogen bonds are highly directional and specific non-covalent interactions that play a pivotal role in the assembly of molecules in the solid state. In the context of substituted benzoic acids, the carboxylic acid group provides a strong hydrogen bond donor (O-H) and acceptor (C=O), leading to the formation of predictable and robust supramolecular synthons.

Carboxylic Acid Dimerization and Other Primary Synthons

A predominant and highly stable motif in the crystal structure of carboxylic acids is the formation of centrosymmetric dimers. In the solid state of 2-chloro-4-nitrobenzoic acid, the molecules consistently form the classic carboxylic acid dimer synthon. This involves two molecules associating through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set notation. This dimerization is a primary and reliable interaction in building the supramolecular architecture of this and related benzoic acids.

O-H…N and C-H…O Interactions in Molecular Salts and Complexes

When 2-chloro-4-nitrobenzoic acid is co-crystallized with molecules containing basic nitrogen atoms, such as pyridyl derivatives, a strong O-H···N hydrogen bond is typically formed. nih.govelsevierpure.com This interaction is often the primary driver for the formation of molecular salts or cocrystals. For instance, in a 1:1 cocrystal with nicotinamide, the two molecules are linked by a carboxylic acid-pyridine hydrogen bond. nih.gov

In the formation of molecular salts with aminobenzoic acids or aminopyridines, proton transfer from the carboxylic acid to the more basic amino group occurs. acs.org This results in charge-assisted hydrogen bonds, such as N⁺-H···O⁻, which are significantly stronger than their neutral counterparts. For example, in the molecular salt of 2-chloro-4-nitrobenzoic acid with 2-aminobenzoic acid, a proton transfer is observed, with an N–H···O bond distance of 2.734 Å. acs.org

Weaker C-H···O hydrogen bonds also play a crucial role in stabilizing the extended crystal packing. acs.orgresearchgate.netresearchgate.net These interactions, though less energetic than the primary O-H···N or O-H···O bonds, provide additional cohesion, linking the primary supramolecular units into tapes, layers, or three-dimensional networks. acs.orgnih.gov In the salt with 2-aminobenzoic acid, a C–H···O hydrogen bond with a distance of 3.239 Å helps to assemble the one-dimensional tapes into a three-dimensional structure. acs.org

| Interaction Type | Donor-Acceptor | Distance (Å) | System | Reference |

| N-H···O | N-H···O | 2.734 | 2-chloro-4-nitrobenzoic acid / 2-aminobenzoic acid | acs.org |

| N-H···O | N-H···O | 2.756 | 2-chloro-4-nitrobenzoic acid / 2-aminobenzoic acid | acs.org |

| O-H···O | O-H···O | 2.521 | 2-chloro-4-nitrobenzoic acid / 2-aminobenzoic acid | acs.org |

| C-H···O | C-H···O | 3.239 | 2-chloro-4-nitrobenzoic acid / 2-aminobenzoic acid | acs.org |

| O···N | O-H···N | 2.545 | 2-chloro-4-nitrobenzoic acid / 6-methylquinoline | elsevierpure.com |

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. This interaction has gained significant attention in crystal engineering for its strength, directionality, and ability to direct molecular assembly.

σ-Hole Interactions Involving Chlorine and Iodine

The basis of halogen bonding is the phenomenon of the σ-hole. mdpi.com When a halogen atom (X) is covalently bonded to another atom, the electron density around the halogen is not spherical. It is drawn towards the covalent bond and the lateral sides of the halogen, creating a region of lower electron density—and thus positive electrostatic potential—on the outermost surface of the halogen, directly opposite the covalent bond. mdpi.comwikipedia.org This region of positive potential is the σ-hole.

This σ-hole can interact favorably with a negative site, such as a lone pair on a nitrogen or oxygen atom, or an anion. wikipedia.orgnih.gov

Chlorine: The chlorine atom in 2-chloro-4-nitrobenzoic acid can participate in halogen bonding. Studies have revealed the presence of intramolecular Cl···O halogen bonds, which contribute to the stability of the molecular conformation. acs.orgnih.gov The ability of chlorine to form these bonds is significant in the crystal stabilization of molecular adducts of 2-chloro-4-nitrobenzoic acid. nih.govresearchgate.net

Iodine: In the specified compound, 2-chloro-4-iodo-5-nitro-benzoic acid, the iodine atom is expected to be a much more potent halogen bond donor than chlorine. The magnitude of the positive σ-hole increases with the size and polarizability of the halogen atom, following the trend F < Cl < Br < I. nih.gov Therefore, the iodine atom would form stronger and more directional halogen bonds, playing a more dominant role in the supramolecular assembly compared to chlorine. nih.gov

Halogen-Halogen Interactions in Solid State

Halogen-halogen interactions are a specific type of halogen bond where the σ-hole of one halogen atom interacts with the negative equatorial belt of another. These interactions are highly directional and can be classified based on their geometry. Research on m-iodobenzoic acid has shown significant intermolecular iodine-iodine contacts that influence the crystal packing. capes.gov.br

In the context of 2-chloro-4-nitrobenzoic acid systems, halogen bonds have been identified as a vital interaction for crystal stabilization. acs.orgnih.gov A detailed survey of its molecular adducts found that a significant portion exhibited halogen bonds within their crystal structures. acs.orgresearchgate.net While specific Cl···Cl or Cl···I interactions for the title compound are not detailed in the available literature, the established importance of halogen bonding in related structures suggests they are a probable and significant feature. The competition and interplay between strong hydrogen bonds and these halogen bonds are key to understanding the resulting supramolecular architectures. nih.gov

Formation of Cocrystals and Molecular Salts

The strategic combination of 2-chloro-4-nitrobenzoic acid with other molecular components, known as coformers, allows for the design of new solid forms with tailored properties through the formation of cocrystals and molecular salts.

A cocrystal consists of two or more different neutral molecules held together by non-covalent interactions, primarily hydrogen bonds. A molecular salt is formed when a proton is transferred from an acidic component to a basic component, resulting in an ionic pair. The distinction between a cocrystal and a salt can often be predicted by the difference in pKa values (ΔpKa) between the acid and the coformer's conjugate acid. rsc.org

A variety of cocrystals and molecular salts of 2-chloro-4-nitrobenzoic acid have been synthesized and structurally characterized. These multi-component systems are built using a range of coformers, demonstrating the versatility of this compound in crystal engineering. nih.govnih.gov

The table below lists several examples of coformers that have been successfully used to generate new solid forms with 2-chloro-4-nitrobenzoic acid.

| Coformer | Resulting Complex Type | Key Interactions | Reference |

| Nicotinamide | Cocrystal | Carboxylic acid-pyridine hydrogen bond | nih.gov |

| Isonicotinamide | Cocrystal | Heteromeric hydrogen bonds | nih.gov |

| 3,3-diethylpyridine-2,4(1H,3H)-dione | Cocrystal | Heteromeric hydrogen bonds | nih.gov |

| Pyrrolidin-2-one | Cocrystal | Heteromeric hydrogen bonds | nih.gov |

| 2-Aminobenzoic acid | Molecular Salt | N⁺-H···O⁻, O-H···O⁻, C-H···O | acs.org |

| 3-Aminobenzoic acid | Molecular Salt | Charge-assisted heterosynthon | nih.gov |

| 4-Aminobenzoic acid | Molecular Salt | Charge-assisted heterosynthon | nih.gov |

| 2-Aminopyridine | Molecular Salt | Charge-assisted heterosynthon | nih.gov |

| 3-Aminopyridine | Molecular Salt | Charge-assisted heterosynthon | nih.gov |

| 6-Methylquinoline | Cocrystal / Salt (disordered) | O-H···N / O···H-N⁺ | elsevierpure.com |

| 2-Carboxypiperidinium | Molecular Salt | Heteromeric hydrogen bonds | nih.gov |

| (2-Hydroxyethyl)ammonium | Molecular Salt | Heteromeric hydrogen bonds | nih.gov |

This body of research highlights how the interplay of strong hydrogen bonds, weaker C-H···O interactions, and directional halogen bonds can be harnessed to control the assembly of 2-chloro-4-nitrobenzoic acid into diverse and complex supramolecular architectures. nih.govnih.gov

Design Principles for Supramolecular Assemblies

The design of supramolecular assemblies involving this compound is guided by the predictable nature of non-covalent interactions. The primary interactions at play are hydrogen bonds, halogen bonds, and π-π stacking interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, predisposing the molecules to form robust dimers. The chloro and iodo substituents are capable of participating in halogen bonding, an interaction that has gained prominence in crystal engineering for its directionality and tunable strength. The nitro group, being a strong electron-withdrawing group, can act as a weak hydrogen bond acceptor and influences the electronic properties of the aromatic ring, thereby modulating π-π stacking interactions.

The hierarchical nature of these interactions is a key design principle. Strong and directional hydrogen bonds typically dominate, forming primary structural motifs. Weaker interactions, such as halogen bonds and van der Waals forces, then direct the assembly of these primary motifs into higher-order, three-dimensional structures. By strategically combining different non-covalent interactions, it is possible to construct extended molecular networks with predictable connectivity and dimensionality.

Crystal Packing and Self-Assembly Motifs

The crystal packing of this compound is largely dictated by the formation of centrosymmetric carboxylic acid dimers via strong O-H···O hydrogen bonds, a common and highly predictable motif in carboxylic acids. This results in the formation of a characteristic R²₂(8) graph set motif.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are anticipated. The electron-deficient nature of the aromatic ring, due to the presence of the nitro, chloro, and iodo substituents, would favor offset or parallel-displaced π-stacking arrangements to minimize electrostatic repulsion. In solvated crystal structures of related compounds, such as the 1,4-dioxane, p-xylene, and mesitylene (B46885) solvates of 2-chloro-4-nitrobenzoic acid, the acid-acid dimer motifs are stabilized by such π-π stacking interactions. rsc.org

Solid Solutions and Polymorphism Studies

The ability of a crystalline solid to exist in more than one form or crystal structure is known as polymorphism. The study of solid solutions, on the other hand, investigates the formation of a single crystalline phase from two or more different chemical species. Both phenomena are of critical importance in materials science and pharmaceuticals, as they can significantly impact the physical and chemical properties of a solid.

Factors Influencing Solid Solution Formation in Substituted Benzoic Acids

The formation of solid solutions in substituted benzoic acids is influenced by several factors, including molecular size and shape similarity, and the nature and position of the substituents on the benzene (B151609) ring. A study on binary systems of nitrobenzoic acid derivatives with methyl, hydroxyl, and chloro substituents revealed that the ability of compounds to replace each other in their pure-state crystal structures is a key determinant. chemrxiv.org

For a solid solution to form, the guest molecule must be able to fit into the host crystal lattice without causing significant disruption. This is more likely to occur if the molecules are of similar size and shape. In the case of this compound, the potential for solid solution formation with other substituted benzoic acids would depend on the steric and electronic compatibility of the substituents. For instance, forming a solid solution with 2-chloro-4-bromo-5-nitro-benzoic acid might be more feasible than with 2-chloro-4-methyl-5-nitro-benzoic acid, due to the greater similarity in size and electronic properties between iodine and bromine compared to iodine and a methyl group.

The formation of different crystal structures, i.e., the absence of isostructurality, can hinder the formation of a continuous solid solution. chemrxiv.org However, partial solid solutions can still form where a limited amount of one component can be incorporated into the crystal lattice of the other.

Impact of Substituent Position on Crystal Packing

For instance, in morpholinium salts of various chloro-nitrobenzoate isomers, the position of the chloro and nitro groups dictates the resulting supramolecular architecture. Morpholinium 2-chloro-4-nitrobenzoate crystallizes in a non-centrosymmetric space group, forming a helical chain, while the 2-chloro-5-nitrobenzoate and 4-chloro-3-nitrobenzoate isomers form centrosymmetric rings. nih.govresearchgate.net

In the case of this compound, the specific arrangement of the chloro, iodo, and nitro groups around the benzoic acid core will lead to a unique set of intermolecular interactions and a characteristic crystal packing. The ortho-chloro substituent may induce a twist in the carboxylic acid group relative to the plane of the benzene ring, as is observed in 2-nitro-benzoic acid. This steric effect, combined with the electronic influence of the para-iodo and meta-nitro groups, will fine-tune the geometry of the hydrogen-bonded dimers and their subsequent assembly into the final crystal structure. The interplay between these positional effects is a critical factor in determining the solid-state properties of the compound.

Advanced Synthetic Applications and Utility in Complex Organic Molecule Synthesis

Building Block in Heterocyclic Scaffold Construction

There is no available scientific literature that documents the use of 2-Chloro-4-iodo-5-nitro-benzoic acid as a building block for the construction of heterocyclic scaffolds. While related compounds, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, have been successfully employed in the solid-phase synthesis of various nitrogen-containing heterocycles like benzimidazoles, benzotriazoles, and quinoxalinones, similar applications for the iodo-variant have not been reported. google.comnih.gov

Precursor for Advanced Aromatic Systems

No specific research has been published on the utilization of this compound as a precursor for creating advanced or polycyclic aromatic systems. The functional groups present—iodo, chloro, and nitro—could potentially be used in various cross-coupling reactions or de-nitro-cyclization strategies to build larger aromatic structures, but such synthetic routes originating from this specific starting material are not described in existing literature.

Role in Diversity-Oriented Synthesis (DOS)

The concept of Diversity-Oriented Synthesis (DOS) aims to create structurally diverse small molecules from a common starting material. The multiple functional groups on this compound make it a theoretical candidate for DOS campaigns. For instance, related multi-reactive building blocks like 4-Chloro-2-fluoro-5-nitrobenzoic acid have been used to generate diverse molecular libraries. google.comnih.gov However, there are no published reports of this compound being used in any diversity-oriented synthesis programs.

Future Research Directions and Methodological Advancements

Exploration of Novel Synthetic Pathways and Catalytic Methods

The current synthesis of polysubstituted benzoic acids often relies on multi-step sequences that can be lengthy and may generate significant waste. google.compatsnap.com For a molecule like 2-Chloro-4-iodo-5-nitro-benzoic acid, a typical route might involve the nitration of an o-chlorobenzoic acid precursor, followed by a reduction, diazotization, and iodination. google.compatsnap.com Future research is poised to revolutionize this process through the exploration of novel synthetic strategies and advanced catalytic systems.

A primary goal is the development of more direct and atom-economical routes. This could involve late-stage functionalization, where the chloro, iodo, and nitro groups are introduced onto a benzoic acid scaffold with high regioselectivity. Research into C-H activation/functionalization, catalyzed by transition metals like palladium, rhodium, or copper, offers a promising avenue. These methods could potentially bypass the need for pre-functionalized starting materials, shortening the synthetic sequence considerably.

Furthermore, advancements in catalysis could enhance the efficiency and sustainability of existing steps. For instance, replacing traditional stoichiometric reagents in nitration and halogenation reactions with catalytic alternatives can reduce environmental impact. The development of novel catalysts, potentially including metal-organic frameworks (MOFs) or nanoparticle-based systems, could offer superior activity and selectivity under milder reaction conditions. researchgate.net

Table 1: Potential Catalytic Systems for Future Synthesis

| Synthetic Step | Potential Catalytic Method | Catalyst Example | Anticipated Advantage |

|---|---|---|---|

| Nitration | Solid Acid Catalysis | Sulfated Zirconia | Reusable, reduced corrosive waste |

| Iodination | Palladium-Catalyzed C-H Activation | Pd(OAc)₂ with a specific ligand | High regioselectivity, direct functionalization |

| Chlorination | Organocatalysis | N-Chloro-succinimide with a proline derivative | Avoids harsh metallic reagents |

| Oxidation | TBHP/Oxone System | Ferric Chloride (FeCl₃) | Solvent-free conditions, high selectivity researchgate.net |

Development of Predictive Computational Models for Reactivity and Supramolecular Assembly

Computational chemistry is an increasingly vital tool for predicting molecular properties and guiding experimental work. nih.gov For this compound, developing robust computational models can accelerate discovery in several key areas.

Reactivity Models: Machine learning and quantum chemical calculations can be employed to build models that predict the reactivity of the molecule in various chemical transformations. nih.gov By analyzing electronic properties such as molecular electrostatic potential (MESP) and frontier molecular orbitals (HOMO/LUMO), researchers can forecast the most likely sites for electrophilic or nucleophilic attack. rsc.org This predictive power can guide the design of synthetic routes, minimizing trial-and-error experimentation. Algorithms like PIXIE (Predictive Insights and Xplainability for Informed chemical space Exploration) could be adapted to visualize how each substituent influences reaction yields, providing a powerful tool for rational molecular design. nih.gov